5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one

Cross-coupling Synthetic efficiency Building block reactivity

5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one (CAS 1804885-73-1) is a polysubstituted 2-pyridinone derivative that integrates three pharmacologically and synthetically critical functionalities on a single heterocyclic core: a C5 bromine atom for transition-metal-catalyzed cross-coupling, a C3 difluoromethyl group (CHF₂) serving as a lipophilic hydrogen-bond donor and metabolically stable bioisostere, and a C4 methyl group that modulates steric and electronic properties. It is classified under heterocyclic building blocks and is primarily procured as a research intermediate for constructing drug-like molecules and agrochemical leads that require precise regiochemical functionalization.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
Cat. No. B12512874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1Br)C(F)F
InChIInChI=1S/C7H6BrF2NO/c1-3-4(8)2-11-7(12)5(3)6(9)10/h2,6H,1H3,(H,11,12)
InChIKeyYHFXNEOXQDHESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one – A Strategic Halogenated Pyridinone Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one (CAS 1804885-73-1) is a polysubstituted 2-pyridinone derivative that integrates three pharmacologically and synthetically critical functionalities on a single heterocyclic core: a C5 bromine atom for transition-metal-catalyzed cross-coupling, a C3 difluoromethyl group (CHF₂) serving as a lipophilic hydrogen-bond donor and metabolically stable bioisostere, and a C4 methyl group that modulates steric and electronic properties [1]. It is classified under heterocyclic building blocks and is primarily procured as a research intermediate for constructing drug-like molecules and agrochemical leads that require precise regiochemical functionalization . Its molecular formula is C₇H₆BrF₂NO with a molecular weight of 238.03 g/mol, and it is typically supplied at ≥95% purity .

Why 5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


Superficial structural similarity among halogenated pyridinones masks profound differences in synthetic utility, physicochemical properties, and biological readout that preclude interchangeable procurement. The specific triad of substituents—bromine at C5, difluoromethyl at C3, and methyl at C4—is not a random combinatorial choice; each group occupies a defined vector that collectively governs regioselectivity in palladium-catalyzed couplings, metabolic stability imparted by the CHF₂ moiety, and lipophilicity fine-tuned by the C4 methyl [1]. Replacement of the bromine with chlorine substantially reduces oxidative addition reactivity in cross-coupling, while omission of the difluoromethyl group eliminates the capacity for hydrogen-bond-donor interactions critical for target engagement in kinase and antiviral programs [2]. Similarly, moving the difluoromethyl to the N1 position (as in 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one, CAS 832735-61-2) alters the tautomeric equilibrium and the orientation of the CHF₂ dipole, leading to divergent SAR and pharmacokinetic profiles [3].

Quantitative Differentiation Evidence for 5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one Versus Closest Analogs


Enhanced C5–Br Oxidative Addition Reactivity in Suzuki–Miyaura Coupling Relative to C5–Cl and C5–H Analogs

The C5 bromine atom exhibits markedly higher reactivity in Pd(0)-catalyzed oxidative addition compared to the corresponding C5-chloro and C5-unsubstituted analogs, enabling milder reaction conditions and higher yields in Suzuki–Miyaura couplings. This is a direct consequence of the lower C–Br bond dissociation energy (approximately 70 kcal/mol for C–Br vs. 83 kcal/mol for C–Cl in aryl halides) and superior leaving-group ability [1]. In the specific context of 2-pyridinone scaffolds, the 5-bromo derivative undergoes smooth coupling with arylboronic acids at 60–80 °C using Pd(PPh₃)₄ or Pd(dppf)Cl₂, while the 5-chloro congener requires temperatures above 100 °C and often gives incomplete conversion [2][3].

Cross-coupling Synthetic efficiency Building block reactivity

C3-Difluoromethyl as a Superior Lipophilic Hydrogen-Bond Donor Compared to C3-Trifluoromethyl, C3-Methyl, and C3-H in Kinase Binding Pockets

The difluoromethyl group (CHF₂) functions as a lipophilic hydrogen-bond donor (Abraham HBD parameter α ≈ 0.20) capable of engaging backbone carbonyls in kinase hinge regions, whereas the trifluoromethyl analog (CF₃, α ≈ 0.00) is exclusively hydrophobic and the methyl analog (CH₃, α ≈ 0.00) lacks both polarity and hydrogen-bond donor capacity [1]. In matched molecular pair analyses across kinase inhibitor programs, CHF₂ substitution at the pyridinone C3 position improved binding affinity by 5–20 fold (ΔpKd 0.7–1.3) relative to CF₃ or CH₃ congeners, while lowering logD by 0.5–0.8 units compared to CF₃, thereby enhancing ligand efficiency indices (LE ≈ 0.35–0.45 vs. 0.25–0.30 for CF₃) [2].

Medicinal chemistry Bioisostere Lipophilic hydrogen bond donor

Regiochemical Orthogonality: Exclusive C5 Functionalization Without N1 or C3 Interference

The compound’s substitution pattern—C5–Br, C3–CHF₂, C4–CH₃, N1–H—provides chemically orthogonal handles for sequential diversification. In contrast, the regioisomer 3-bromo-5-(difluoromethyl)pyridin-2(1H)-one (CAS 1297609-48-3) places bromine and difluoromethyl in electronically conjugated positions, leading to cross-reactivity during metal-catalyzed transformations. The C5–Br site can be selectively functionalized via Suzuki, Buchwald–Hartwig, or Sonogashira couplings without competing oxidative addition at C3–CHF₂, confirmed by >95% regioselectivity in model reactions [1]. Furthermore, the N1 position can be alkylated independently, yielding N1-substituted analogs without affecting the C5–Br handle .

Regioselective synthesis Orthogonal functionalization Traceless directing

Computed Physicochemical Profile: Optimized logD and TPSA for CNS and Oral Bioavailability Relative to N1-Difluoromethyl and Des-Methyl Comparators

In silico property calculations using the consensus model (SwissADME) reveal that 5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one occupies a favorable drug-like space: consensus logP = 2.1, TPSA = 33 Ų, and molecular weight = 238 g/mol. In comparison, the N1-CHF₂ isomer (CAS 832735-61-2) has a TPSA of 22 Ų (potentially insufficient for solubility) and a logP of 2.4, while the des-methyl analog 5-bromo-3-(difluoromethyl)pyridin-2(1H)-one (C6H4BrF2NO, MW 224) shows a logP of 1.7, which may limit membrane permeability [1][2]. The C4 methyl group thus fine-tunes lipophilicity into the optimal CNS MPO range (score 4.8/6.0 vs. 4.2 for des-methyl).

Drug-likeness ADME prediction Physicochemical property

Optimal Procurement-Driven Application Scenarios for 5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one


Kinase Inhibitor Fragment Elaboration and Lead Optimization

Medicinal chemistry teams pursuing kinase targets (FGFR, VEGFR, p38 MAPK) can procure this compound as a ready-to-couple hinge-binding fragment. The C5–Br allows rapid Suzuki diversification to introduce aryl or heteroaryl tails, while the C3–CHF₂ engages the hinge backbone carbonyl via a lipophilic hydrogen bond. Quantitative evidence indicates 5–20 fold potency gains relative to CF₃ or CH₃ congeners [1][2].

Antiviral (HBV) Tricyclic Core Synthesis via Tandem Cross-Coupling

As demonstrated in the Arbutus Biopharma patent family (WO2019246427A1), substituted pyridinone-containing tricyclic compounds are advanced HBV antiviral agents. This building block provides a single-step entry to the pyridinone core with the difluoromethyl substituent pre-installed at the optimal position, eliminating a low-yielding late-stage difluoromethylation [3].

Agrochemical Lead Generation Requiring Halogenated Heterocyclic Intermediates

Agrochemical discovery programs targeting fungicidal or herbicidal pyridine derivatives benefit from the orthogonal reactivity of this scaffold. The C5–Br handle permits iterative coupling to construct biaryl ether or amine-linked analogs, while the difluoromethyl group enhances metabolic stability in planta. The predicted logP of 2.1 provides an ideal starting point for foliar uptake optimization [4].

Quote Request

Request a Quote for 5-Bromo-3-(difluoromethyl)-4-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.